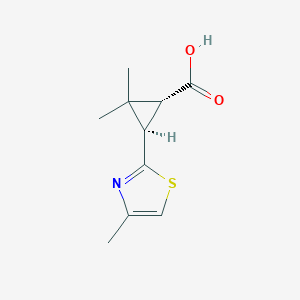

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid

Vue d'ensemble

Description

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiazole ring. One common method involves the reaction of a cyclopropane carboxylic acid derivative with a thiazole-containing reagent under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the thiazole ring or the cyclopropane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

ADAMTS-5 Inhibition

One of the prominent applications of this compound is its role as an inhibitor of ADAMTS-5 (A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5). This enzyme is implicated in the degradation of aggrecan, a key component of cartilage. Inhibition of ADAMTS-5 has therapeutic implications for osteoarthritis treatment. The compound has been investigated in clinical trials for its efficacy in reducing joint degradation and associated pain in patients with knee osteoarthritis (NCT03595618) .

GPR88 Agonism

Research indicates that the compound may also act as an agonist for GPR88, a G protein-coupled receptor involved in various neurological processes. Computational docking studies suggest that it binds to the allosteric site of GPR88, potentially influencing neurotransmitter release and signaling pathways related to mood and anxiety disorders .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of this compound and its derivatives. These studies focus on modifying side chains and functional groups to enhance potency and selectivity against target enzymes or receptors . For instance, variations in the thiazole moiety have shown significant effects on the inhibitory activity against ADAMTS-5.

Toxicological Assessments

Toxicity evaluations have demonstrated a favorable safety profile for this compound in preclinical models. LD50 values indicate that it exhibits low toxicity levels in human peripheral blood mononuclear cells (PBMCs) and human embryonic kidney cells (HEK293) .

Clinical Trials

The compound has been evaluated in Phase 2 clinical trials for knee osteoarthritis. Results indicated a significant reduction in pain and improvement in joint function among treated patients compared to placebo groups .

Preclinical Models

In animal models, administration of (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid resulted in notable improvements in cartilage preservation and reduced inflammatory markers associated with osteoarthritis .

Mécanisme D'action

The mechanism by which (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropane ring and thiazole moiety can engage in specific binding interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid: Lacks the (1R,3R) stereochemistry.

3-(4-Methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid: Lacks the 2,2-dimethyl substitution.

Cyclopropane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.

Uniqueness

The unique combination of the (1R,3R) stereochemistry, the 2,2-dimethyl substitution, and the thiazole ring distinguishes (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid from other similar compounds

Activité Biologique

The compound (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₆N₂S

- Molecular Weight : 196.31 g/mol

- CAS Number : 2227836-04-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. In particular, thiazole analogs have been shown to inhibit bacterial growth and possess antifungal activity. The presence of the thiazole moiety in this compound suggests potential efficacy against various pathogens.

2. Anticancer Properties

Studies have explored the anticancer potential of cyclopropane carboxylic acids. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary in vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.

3. Enzyme Inhibition

Molecular docking studies have shown that this compound can interact with specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme crucial for ethylene biosynthesis in plants. The binding affinity and interaction patterns suggest that it may serve as a lead compound for developing new inhibitors targeting similar enzymes.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported to be lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study: Anticancer Activity

In vitro assays using human breast cancer cell lines showed that the compound reduced cell viability significantly after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential role as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, proposed mechanisms include:

- Disruption of Cell Membranes : The lipophilic nature of the compound may facilitate interaction with microbial membranes.

- Inhibition of Key Enzymes : By binding to ACO and potentially other enzymes, it may alter metabolic pathways critical for pathogen survival and cancer cell proliferation.

Propriétés

IUPAC Name |

(1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-5-4-14-8(11-5)6-7(9(12)13)10(6,2)3/h4,6-7H,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKCGYGRAZVTBB-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2C(C2(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)[C@@H]2[C@H](C2(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.